(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
Overview
Description
(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene, also known as BODIPY, is a fluorescent dye that has been widely used in various scientific research fields, such as bioimaging, sensing, and photodynamic therapy. BODIPY is a highly versatile molecule that can be easily modified to suit different experimental needs.
Scientific Research Applications
- Application Summary : This study investigated the mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations .
- Methods of Application : Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio were calculated. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .
- Results : A correlation between molecular structure and mechanical properties was observed. The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .
- Application Summary : This study designed, synthesized, and evaluated a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Physical properties of prop-2-en-1-one based single crystals using molecular mechanics
Design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents
- Application Summary : This study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their anti-fibrosis activities were evaluated .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
- Application Summary : This study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents
- Application Summary : This study investigated the mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations .
- Methods of Application : Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio were calculated. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .
- Results : A correlation between molecular structure and mechanical properties was observed. The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .
- Application Summary : This study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their anti-fibrosis activities were evaluated .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
properties
IUPAC Name |
2,4-bis(phenylmethoxy)-1-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-18(2)22-14-13-21(24-16-19-9-5-3-6-10-19)15-23(22)25-17-20-11-7-4-8-12-20/h3-15H,1,16-17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQCXQKEZAKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647247 | |
Record name | 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene | |
CAS RN |
747414-16-0 | |
Record name | 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.